![molecular formula C9H12N2 B7884658 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B7884658.png)
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis for Antivertigo Agents: A study by Shiozawa et al. (1984) focused on the synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine for potential use as antivertigo agents. The synthesis process involved chemical modification of pyridine derivatives (Shiozawa et al., 1984).
Facile Synthesis Method: Harling et al. (2001) described a two-step synthesis of 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its homologues, highlighting a more efficient synthesis approach (Harling et al., 2001).
Synthesis of Thieno and Pyrimido Derivatives: Abdel‐Wadood et al. (2008) synthesized derivatives of 5,6,7,8-tetrahydro[1,6]naphthyridine for potential antibacterial applications. This study highlights the compound's utility in creating new chemical entities with potential biological activities (Abdel‐Wadood et al., 2008).
Cobalt-Catalyzed Synthesis: Zhou et al. (2007) developed a microwave-promoted, cobalt-catalyzed intramolecular cyclization process to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, demonstrating a novel approach in heterocyclic chemistry (Zhou et al., 2007).
Inhibitors of Acetylcholinesterase: Vanlaer et al. (2009) synthesized 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A for potential use as inhibitors of acetylcholinesterase, a target for Alzheimer's disease treatment (Vanlaer et al., 2009).
Potential in Osteoporosis Treatment: Coleman et al. (2004) identified derivatives of 5,6,7,8-tetrahydro-[1,8]naphthyridine as potent antagonists of the αvβ3 receptor, with potential applications in the prevention and treatment of osteoporosis (Coleman et al., 2004).
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTZMPMTTQWRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493896 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
624734-27-6 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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